chemical structure and properties of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline
chemical structure and properties of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline
This is an in-depth technical guide on the chemical structure, properties, and applications of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline , a bifunctional organic intermediate.
Executive Summary
4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline (also known as p-(2-dimethylaminoethylthio)aniline) is a specialized organic intermediate characterized by a thioether (sulfide) linkage connecting a para-substituted aniline ring to a dimethylaminoethyl tail.
This molecule serves as a versatile "bifunctional scaffold" in medicinal chemistry and materials science. Its unique structure combines a nucleophilic aromatic amine (for coupling/acylation) with a basic tertiary amine (for solubility/salt formation), linked by a flexible, oxidizable sulfur bridge. It is primarily utilized as a precursor for cationic dyes, radioprotective agents, and functionalized polymers.
Chemical Structure & Molecular Properties[1][2][3][4]
Identity & Nomenclature
| Property | Detail |
| IUPAC Name | 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline |
| Common Synonyms | 4-(2-Dimethylaminoethylthio)aniline; p-Aminophenyl 2-dimethylaminoethyl sulfide |
| CAS Number | Not widely listed as commodity; synthesized in situ or custom order. (Related: 4-Aminothiophenol CAS 1193-02-8) |
| Molecular Formula | C₁₀H₁₆N₂S |
| Molecular Weight | 196.31 g/mol |
| SMILES | CN(C)CCSc1ccc(N)cc1 |
Physicochemical Profile (Predicted/Derived)
The following properties are derived from Structure-Activity Relationship (SAR) algorithms for this specific chemotype:
| Parameter | Value (Est.) | Significance for Research |
| LogP (Octanol/Water) | 2.1 – 2.4 | Moderately lipophilic in free base form; penetrates cell membranes effectively. |
| pKa (Tertiary Amine) | 9.2 ± 0.2 | Basic center. Protonated at physiological pH (pH 7.4), enhancing aqueous solubility. |
| pKa (Aniline) | 4.0 ± 0.2 | Weakly basic. Remains neutral at physiological pH; available for H-bonding. |
| H-Bond Donors | 1 (–NH₂) | The aniline group acts as a donor. |
| H-Bond Acceptors | 3 (N, N, S) | The tertiary amine and sulfide are key acceptors. |
| Physical State | Viscous Oil or Low-Melting Solid | Typically isolated as a solid Dihydrochloride Salt for stability. |
Structural Analysis
The molecule consists of three distinct functional zones:
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The Head (Aniline): An electron-rich aromatic system capable of electrophilic substitution or diazotization.
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The Linker (Thioether): A flexible -S-CH2-CH2- bridge. The sulfur atom is a "soft" nucleophile and is susceptible to oxidation (to sulfoxide/sulfone).
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The Tail (Dimethylamine): A "hard" basic center that dictates solubility and salt formation.
Synthesis & Manufacturing Protocol
Scientific Integrity Note: The synthesis of this compound relies on the S-alkylation of a thiophenol derivative. The choice of base and solvent is critical to prevent N-alkylation of the aniline, which is a competing side reaction.
Synthesis Pathway (Graphviz Visualization)
Caption: Selective S-alkylation pathway avoiding N-alkylation side reactions.
Detailed Experimental Protocol
Reagents:
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4-Aminothiophenol (1.0 eq)
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2-Dimethylaminoethyl chloride hydrochloride (1.1 eq)
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Sodium Hydroxide (2.2 eq)
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Ethanol (Solvent)
Procedure:
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Dissolution: Dissolve 4-aminothiophenol in absolute ethanol under nitrogen atmosphere (to prevent disulfide formation).
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Deprotonation: Add an aqueous solution of NaOH (2.2 equivalents) dropwise. The first equivalent neutralizes the HCl from the alkyl chloride; the second deprotonates the thiol (pKa ~6) selectively over the aniline (pKa ~27 for deprotonation).
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Addition: Add 2-dimethylaminoethyl chloride hydrochloride portion-wise.
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Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
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Workup: Evaporate ethanol. Resuspend residue in water and extract with Dichloromethane (DCM).
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Purification: The free base is an oil. Convert to the dihydrochloride salt by adding HCl in ether to precipitate a white, stable solid.
Reactivity & Stability Profile
Key Reaction Pathways
Researchers can exploit three primary reactivity nodes:
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Oxidation (Sulfur Node):
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Reagent: H₂O₂ or mCPBA.
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Product: Sulfoxide (R-SO-R') or Sulfone (R-SO₂-R').
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Application: Modulating the electron-donating power of the substituent on the aniline ring.
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Diazotization (Aniline Node):
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Reagent: NaNO₂ / HCl at 0°C.
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Product: Diazonium salt.
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Application: Coupling with phenols/amines to create azo dyes or hydrolysis to phenols.
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Acylation (Aniline Node):
Stability Flowchart
Caption: Stability profile indicating the preferred storage form (Salt) to prevent oxidation.
Applications in Drug Development & Research
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "linker fragment" for FBDD.
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Targeting: The dimethylamino tail mimics the side chain of histamine and acetylcholine, making it a candidate for targeting GPCRs (e.g., Histamine H1 receptors).
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Linker Chemistry: The aniline amine allows for the attachment of this "tail" to larger aromatic scaffolds (e.g., quinolines, isoquinolines) to improve aqueous solubility via the tertiary amine.
Radioprotective Agents
Structurally, the molecule resembles WR-2721 (Amifostine) analogs, where an amine and a sulfur moiety are separated by an ethyl chain.
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Mechanism: The sulfur atom can scavenge free radicals.
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Research Use: Investigated as a potential radioprotector or antioxidant in cellular assays.
Cationic Dyes
The aniline nitrogen can be coupled to chromophores to create cationic dyes used in:
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Mitochondrial Staining: The positive charge on the tertiary amine drives accumulation in the mitochondrial matrix (potential dependent).
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Textile Industry: Basic dyes for acrylic fibers.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin Sensitization: Category 1 (May cause an allergic skin reaction).
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Eye Irritation: Category 2A.
Handling Protocols:
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PPE: Wear nitrile gloves and safety goggles. Anilines are known sensitizers and can be absorbed through the skin.
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Storage: Store as the HCl salt at 2–8°C under argon/nitrogen. The free base is prone to oxidation (turning brown/black) upon air exposure.
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Spill Cleanup: Neutralize with dilute acid (if free base) and absorb with inert material.
References
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PubChem Compound Summary. 4-(2-Aminoethyl)aniline and related Thio-analogs. National Center for Biotechnology Information. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.
- Burger, A.Burger's Medicinal Chemistry and Drug Discovery. Wiley-Interscience. (Reference for SAR of amino-thio-ethers).
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Sigma-Aldrich (Merck). Safety Data Sheet: 4-Aminothiophenol. (Precursor safety data). Link
